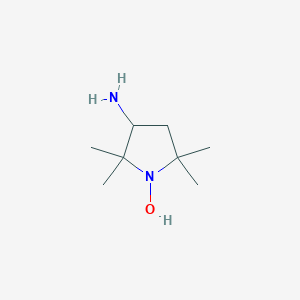

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol is an organic compound with the molecular formula C8H18N2O. It is known for its unique structure, which includes a pyrrolidine ring substituted with amino and hydroxyl groups, as well as four methyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of nitroxide radicals, which are highly reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroxide radicals.

Reduction: Reduction reactions can convert the nitroxide radicals back to the hydroxylamine form.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of nitroxide radicals.

Reduction: Regeneration of the hydroxylamine form.

Substitution: Formation of substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Spin Labeling

Overview:

TMPOH is primarily utilized as a spin label in electron paramagnetic resonance (EPR) spectroscopy. Spin labels are stable free radicals that can be attached to biomolecules to study their dynamics and interactions.

Applications:

- Biochemical Studies: TMPOH serves as a spin probe for studying protein folding and conformational changes. It helps in understanding the dynamics of protein interactions and stability under various conditions .

- Overhauser Dynamic Nuclear Polarization (ODNP): TMPOH is employed in ODNP studies to enhance NMR signals through polarization transfer from electron spins to nuclear spins. This application is crucial in structural biology for elucidating biomolecular structures .

- Reduction Resistance: The compound exhibits high resistance to chemical reduction compared to traditional nitroxide spin labels, making it suitable for in vivo studies where environmental conditions may lead to the degradation of other labels .

pH-Sensitive Probes

Overview:

TMPOH has been developed into pH-sensitive EPR-active compounds that can monitor changes in pH levels within biological systems.

Applications:

- Tumor Metabolism Studies: TMPOH-based probes are used to visualize extracellular pH changes in tumor tissues, providing insights into tumor metabolism and the acidic microenvironment associated with cancer progression. These probes enable quantitative assessments of pH alterations following therapeutic interventions .

- Material Science: The pK_a values of TMPOH derivatives are utilized to evaluate the acidic properties of porous materials, which is important for developing new materials with specific chemical properties .

Cell Biology

Overview:

In cell biology, TMPOH is applied for various purposes related to cell culture and analysis.

Applications:

- Cell Culture Modification: TMPOH can be used to modify cellular environments or probe cellular processes, enhancing the understanding of cell behavior under different experimental conditions .

- Analytical Testing: It plays a role in analytical techniques that assess cellular responses to drugs or environmental changes, contributing to pharmacological research and toxicology studies .

Case Studies and Research Findings

| Study Title | Application | Findings |

|---|---|---|

| "EPR Studies of Protein Dynamics" | Spin Labeling | Demonstrated that TMPOH effectively tracks conformational changes in proteins under various conditions. |

| "Monitoring Tumor pH with EPR Probes" | pH-Sensitive Probes | Showed that TMPOH derivatives can detect real-time changes in tumor microenvironments post-treatment. |

| "Cellular Response Assessment Using TMPOH" | Cell Biology | Found that TMPOH-modified cells exhibited altered responses to chemotherapeutic agents, indicating its potential as a drug response modifier. |

Mécanisme D'action

The mechanism of action of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol involves its ability to form stable nitroxide radicals. These radicals can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .

Comparaison Avec Des Composés Similaires

2,2,5,5-Tetramethyl-3-amino-pyrrolidine-1-oxyl: Similar in structure but lacks the hydroxyl group.

3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: Contains a carbamoyl group instead of an amino group.

3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Contains a maleimido group, used as a spin label

Uniqueness: 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and form stable radicals. This makes it particularly useful in applications requiring precise molecular labeling and structural analysis .

Activité Biologique

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol (CAS Number: 34272-83-8) is a nitrogen-containing organic compound characterized by its unique pyrrolidine structure. The presence of both an amino group and a hydroxyl group significantly contributes to its chemical reactivity and biological activity. Recent studies have highlighted its potential applications in neuroprotection and as an antioxidant, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H17N1O1. Its structure includes four methyl groups attached to the pyrrolidine ring, which enhances steric hindrance and affects its interactions with biological systems. This unique substitution pattern allows for diverse chemical behaviors, including hydrogen bonding with proteins and enzymes.

Neuroprotective Effects

Research indicates that this compound may act as a neuroprotective agent. Its ability to modulate neurotransmitter systems suggests potential benefits in cognitive function and neuroprotection. Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis by influencing signaling pathways involved in cell survival .

Antioxidant Properties

The compound exhibits notable antioxidant properties, which are crucial for cellular defense against oxidative stress. Preliminary studies suggest that it can scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative damage in biological systems. This activity is particularly relevant in the context of inflammatory diseases where oxidative stress plays a significant role.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Receptors : The amino and hydroxyl groups facilitate interactions with various receptors and enzymes, potentially influencing their activity.

- Radical Scavenging : The compound acts as a radical scavenger, neutralizing ROS and protecting cellular components from oxidative damage.

- Modulation of Enzyme Activity : Its structural features allow it to engage in hydrogen bonding with enzymes, thereby influencing their catalytic activities.

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Study on Neuroprotection : In vitro studies demonstrated that related nitroxides could inhibit myeloperoxidase-mediated production of hypochlorous acid (HOCl), which is implicated in tissue damage during inflammation. This inhibition suggests a protective role against oxidative stress-related neuronal injury .

- Antioxidant Activity Assessment : A comparative analysis of various nitroxides indicated that those with similar structural features effectively reduced oxidative stress markers in cellular models. The results underscored the potential therapeutic applications of such compounds in diseases characterized by oxidative damage.

Applications

Given its biological activity, this compound has potential applications in:

- Drug Development : Targeting neurological disorders through modulation of neurotransmitter systems.

- Antioxidant Therapies : Developing treatments for conditions associated with oxidative stress.

Propriétés

Numéro CAS |

34272-83-8 |

|---|---|

Formule moléculaire |

C8H17N2O |

Poids moléculaire |

157.23 g/mol |

Nom IUPAC |

1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine |

InChI |

InChI=1S/C8H17N2O/c1-7(2)5-6(9)8(3,4)10(7)11/h6H,5,9H2,1-4H3 |

Clé InChI |

CGKOJRBANWWHCG-UHFFFAOYSA-N |

SMILES |

CC1(CC(C(N1O)(C)C)N)C |

SMILES canonique |

CC1(CC(C(N1[O])(C)C)N)C |

Key on ui other cas no. |

34272-83-8 2154-36-1 |

Synonymes |

3-Amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 2,2,5,5-Tetramethyl-3-aminopyrrolidin-1-oxy; 3-Amino-2,2,5,5-tetramethylpyrrolidine Nitroxide; 5-Tempamine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.